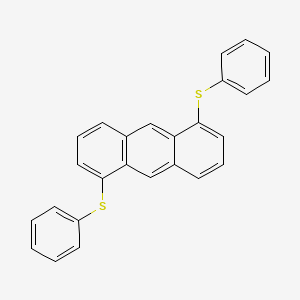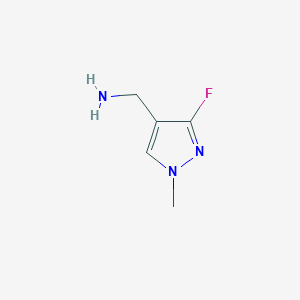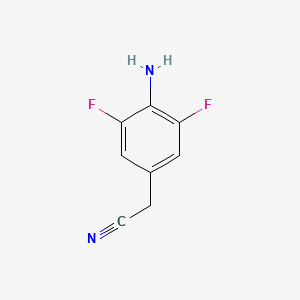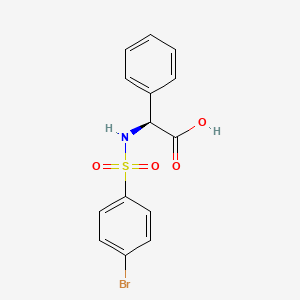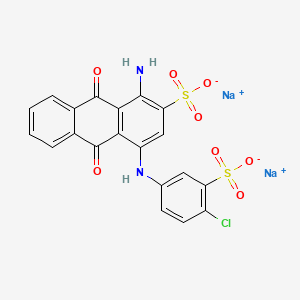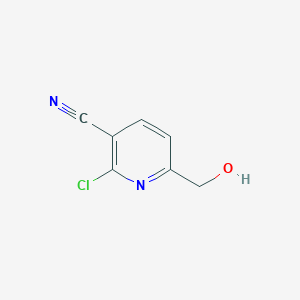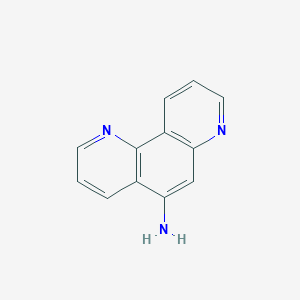
1,7-Phenanthrolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Phenanthrolin-5-amine is an organic compound with the molecular formula C12H9N3. It is a derivative of phenanthroline, a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is known for its applications in coordination chemistry, where it forms stable complexes with metal ions, and has significant uses in various scientific fields.
Métodos De Preparación
1,7-Phenanthrolin-5-amine can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of 1,10-phenanthroline-5-amine to nitrile derivatives of boron-containing compounds . This reaction typically occurs under mild conditions and leads to the formation of substituted amidine-type derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
1,7-Phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,7-Phenanthrolin-5-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,7-Phenanthrolin-5-amine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic processes, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include metal ion coordination sites and electron transfer pathways, which are crucial for its function in catalysis and biosensing .
Comparación Con Compuestos Similares
1,7-Phenanthrolin-5-amine is similar to other phenanthroline derivatives, such as 1,10-phenanthroline and 5-nitro-1,10-phenanthroline. it is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. For example, 1,10-phenanthroline is widely used in coordination chemistry for its chelating ability, while 5-nitro-1,10-phenanthroline has applications in antimicrobial research due to its dual mechanism of action .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry, while its fluorescent properties and role in biosensing highlight its importance in biology and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and industry.
Propiedades
Número CAS |
41148-67-8 |
|---|---|
Fórmula molecular |
C12H9N3 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1,7-phenanthrolin-5-amine |
InChI |
InChI=1S/C12H9N3/c13-10-7-11-9(4-2-5-14-11)12-8(10)3-1-6-15-12/h1-7H,13H2 |
Clave InChI |
QGHBJBNEKVWDKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C3=C2N=CC=C3)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


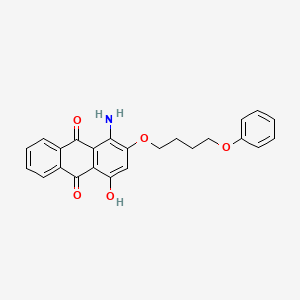
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
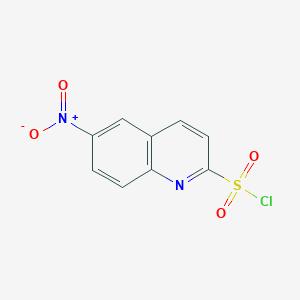

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
